molecular formula C14H18O4 B14037274 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid

Cat. No.: B14037274
M. Wt: 250.29 g/mol
InChI Key: QDZVUBQXULYBCC-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) group and an ethyl substituent on the aromatic ring. Its molecular weight is approximately 279.33 g/mol. The Boc group acts as a protective moiety for amines, while the ethyl substitution enhances steric and electronic properties, making the compound valuable in organic synthesis and pharmaceutical intermediates. Applications include peptide synthesis, drug design, and as a precursor for complex molecules .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid

InChI

InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-5-7-11(8-6-10)12(15)16/h5-9H,1-4H3,(H,15,16)

InChI Key

QDZVUBQXULYBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid typically involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or sulfuric acid dimethyl ester. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products . The reaction mixture is then filtered and washed with cold ether to obtain the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.

Scientific Research Applications

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The benzoic acid moiety can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

4-(tert-Butoxycarbonyl)benzoic acid

  • Structure : Lacks the ethyl group present in the target compound.
  • Molecular Weight : ~237.25 g/mol.
  • Reactivity : Simpler structure reduces steric hindrance, making it more reactive in nucleophilic substitutions but less versatile in multi-step syntheses.
  • Applications : Primarily used as a Boc-protected intermediate without additional functionalization .

4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid

  • Structure : Contains a hydrazine group (-NH-NH₂) instead of a simple ethyl chain.
  • Molecular Weight : ~280.32 g/mol.
  • Reactivity : The hydrazine moiety enables redox chemistry and coordination with metals, expanding its utility in catalysis and biomolecular interactions.
  • Applications : Used in high-temperature Boc deprotection processes and as a redox-active scaffold .

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

  • Structure : Features a chiral center at the ethyl group’s carbon.
  • Molecular Weight : ~279.33 g/mol.
  • Reactivity : Enantioselective properties make it critical for synthesizing chiral drugs (e.g., protease inhibitors).
  • Applications : Key intermediate in enantioselective synthesis and peptide coupling reactions .

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid

  • Structure : Incorporates a piperidine ring and methoxy linker.
  • Molecular Weight : ~335.4 g/mol.
  • Reactivity : The piperidine ring introduces basicity and conformational flexibility.
  • Applications : Used in PROTACs (Proteolysis Targeting Chimeras) as a semi-flexible linker for protein degradation .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Key Applications
4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid 279.33 Boc, ethyl, benzoic acid DMSO, DMF Peptide synthesis, drug intermediates
4-(tert-Butoxycarbonyl)benzoic acid 237.25 Boc, benzoic acid THF, chloroform Simple Boc protection
4-(1-(2-(Tert-Boc)hydrazinyl)ethyl)benzoic acid 280.32 Boc, hydrazine, ethyl Methanol, water Boc deprotection, redox chemistry
(R)-4-(1-((Tert-Boc)amino)ethyl)benzoic acid 279.33 Boc, ethyl, chiral center Ethanol, acetone Enantioselective drug synthesis
4-((1-(Tert-Boc)piperidin-3-yl)methoxy)benzoic acid 335.40 Boc, piperidine, methoxy DCM, acetonitrile PROTAC linkers

Key Research Findings

Reactivity Enhancement: The ethyl group in this compound increases steric bulk, slowing hydrolysis of the Boc group compared to non-ethyl analogues. This stability is advantageous in prolonged synthetic steps .

Chiral Specificity: The (R)-enantiomer of 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid demonstrates superior binding affinity in enzyme inhibition studies compared to its (S)-counterpart, underscoring the importance of stereochemistry .

Biological Activity

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is a synthetic compound characterized by a benzoic acid moiety, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This structure allows for various applications in organic synthesis and pharmaceutical development. While specific biological activity data for this compound is limited, its structural components suggest potential interactions and activities relevant to medicinal chemistry.

  • Molecular Formula : C14H18O4
  • Molecular Weight : 278.29 g/mol

This compound's unique structure, particularly the presence of the Boc group, is significant in synthetic pathways, especially in the protection of amines during peptide synthesis.

Biological Activity Overview

The biological activity of compounds containing tert-butoxycarbonyl groups often relates to their role as intermediates in drug design and development. The Boc group is widely used as a protecting group for amines, which are crucial in synthesizing biologically active compounds such as peptides and pharmaceuticals.

Potential Biological Activities

  • Antinociceptive Activity : Compounds similar to this compound have been evaluated for their analgesic properties. For instance, opioid peptides with structural similarities have shown significant antinociceptive effects in vivo, indicating that derivatives of this compound may exhibit similar properties .
  • Cytotoxic Activity : Research on related compounds has indicated varying degrees of cytotoxicity against cancer cell lines. The lipophilicity of these compounds often correlates with their ability to induce cell death, suggesting that this compound could also possess cytotoxic properties due to its structural characteristics .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure can influence biological activity. For example:

  • Ethyl Substitution : Enhances reactivity and potential binding interactions with biological targets.
  • Boc Group : Serves as a protective mechanism that may influence the compound's stability and reactivity during synthesis and biological interactions.

Comparative Analysis

A comparative analysis of structurally similar compounds illustrates the unique features and potential activities of this compound:

Compound NameUnique FeaturesPotential Activity
This compoundEthyl substitution enhances reactivityPossible analgesic and cytotoxic effects
4-(tert-Butoxycarbonyl)benzoic acidLacks ethyl group; simpler structureLimited activity data available
4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acidContains hydrazine; different functional propertiesPotentially higher cytotoxicity
(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acidChiral center; important for enantioselective synthesisMay exhibit varied biological activity based on chirality

Case Studies

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Antinociceptive Activity Studies : In studies involving opioid peptides, compounds with similar structures demonstrated significant analgesic effects when administered in specific doses. For example, certain analogues achieved up to 80% maximal possible effect (MPE) within 15 minutes post-administration .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of hydrazones indicated that increased lipophilicity correlates with enhanced cell death in melanoma cell lines, suggesting that modifications to the structure of this compound could yield similar results .

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